molecular formula C19H17ClN4O2S B5767283 (2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate

Cat. No.: B5767283
M. Wt: 400.9 g/mol
InChI Key: MYAMLTOVVWQUSL-WSDLNYQXSA-N
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Description

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a phenyl group, and a chlorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl and chlorophenyl groups are then introduced through substitution reactions, followed by the formation of the carbamimidothioate moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The phenyl and chlorophenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    (2,5-dioxo-1-phenylpyrrolidin-3-yl)thioacetic acid: This compound shares the pyrrolidine and phenyl groups but differs in the presence of the thioacetic acid moiety.

    N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetohydrazide: Similar in structure but contains a phenoxyacetohydrazide group instead of the chlorophenyl and carbamimidothioate groups.

Uniqueness

What sets (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the chlorophenyl and carbamimidothioate groups allows for specific interactions with molecular targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12(13-7-9-14(20)10-8-13)22-23-19(21)27-16-11-17(25)24(18(16)26)15-5-3-2-4-6-15/h2-10,16H,11H2,1H3,(H2,21,23)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAMLTOVVWQUSL-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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